
2-(2-Pyridyl)isothiourea N-oxide hydrochloride
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Overview
Description
2-(2-Pyridyl)isothiourea N-oxide hydrochloride is a heterocyclic compound with the molecular formula C6H8ClN3OS and a molecular weight of 205.66522 g/mol . It is a white or off-white powder that is soluble in water and slightly soluble in methanol and ethanol . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
The synthesis of 2-(2-Pyridyl)isothiourea N-oxide hydrochloride involves the reaction of 2-aminopyridine with thiourea and hydrogen peroxide in the presence of hydrochloric acid . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . The product is then purified by recrystallization from water or ethanol .
Chemical Reactions Analysis
2-(2-Pyridyl)isothiourea N-oxide hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water, methanol, or ethanol, and temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted pyridine derivatives .
Scientific Research Applications
2-(2-Pyridyl)isothiourea N-oxide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)isothiourea N-oxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
2-(2-Pyridyl)isothiourea N-oxide hydrochloride can be compared with other similar compounds, such as:
2-(2-Pyridyl)isothiourea: Lacks the N-oxide group, which may affect its reactivity and biological activity.
2-(2-Pyridyl)thiourea: Similar structure but without the isothiourea moiety, leading to different chemical properties and applications.
2-(2-Pyridyl)urea: Contains a urea group instead of an isothiourea group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its N-oxide group, which imparts distinct chemical and biological properties .
Biological Activity
2-(2-Pyridyl)isothiourea N-oxide hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, antimicrobial action, and nitric oxide synthase inhibition. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
The compound is classified as an isothiourea derivative, which is known for its potential pharmacological effects. Its chemical structure includes a pyridine ring, which contributes to its biological activity.
Structural Formula
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell proliferation and survival.
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated IC50 values ranging from 3 µM to 14 µM , indicating potent cytotoxicity against prostate and breast cancer cells .
Table 1: IC50 Values Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Prostate Cancer | 5 |
Breast Cancer | 7 |
Leukemia | 1.5 |
Pancreatic Cancer | 14 |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several pathogens ranged from 40 to 50 µg/mL , comparable to standard antibiotics like ceftriaxone .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
E. faecalis | 50 |
P. aeruginosa | 40 |
S. typhi | 45 |
K. pneumoniae | 50 |
3. Nitric Oxide Synthase Inhibition
The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.
- Inhibition Mechanism : The inhibition is competitive and can be reduced by excess L-arginine, suggesting that it competes with L-arginine for the active site on the enzyme .
Table 3: Inhibition Potency Against iNOS
Compound | IC50 (µM) |
---|---|
This compound | 10 |
S-methyl-L-isothiocitrulline | 15 |
Case Study 1: Anticancer Efficacy in Prostate Cancer
A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of p21 protein, which is critical for cell cycle regulation.
Case Study 2: Antimicrobial Effectiveness
In a comparative study of antimicrobial agents, the compound was tested against multi-drug resistant strains of E. faecalis and P. aeruginosa. It showed comparable efficacy to traditional antibiotics, suggesting its potential use in treating resistant infections.
Properties
CAS No. |
2770-93-6 |
---|---|
Molecular Formula |
C6H8ClN3OS |
Molecular Weight |
205.67 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H7N3OS.ClH/c7-6(8)11-5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H |
InChI Key |
QTHDIGATKRFRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC(=N)N)[O-].Cl |
Origin of Product |
United States |
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